4-[[3-[(tert-Butyldimethylsilyl)oxy]-1-azetidinyl]methyl]phenylboronic Acid
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Overview
Description
4-[[3-[(tert-Butyldimethylsilyl)oxy]-1-azetidinyl]methyl]phenylboronic Acid is a boronic acid derivative that has garnered significant interest in the field of organic chemistry. This compound is known for its unique structure, which includes a boronic acid group attached to a phenyl ring, further connected to an azetidine ring substituted with a tert-butyldimethylsilyl group. The presence of these functional groups makes it a versatile reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[3-[(tert-Butyldimethylsilyl)oxy]-1-azetidinyl]methyl]phenylboronic Acid typically involves multiple steps. One common method starts with the preparation of the azetidine ring, which is then functionalized with a tert-butyldimethylsilyl group. This intermediate is subsequently coupled with a phenylboronic acid derivative under conditions that promote the formation of the desired product. The reaction conditions often involve the use of palladium catalysts and bases such as potassium carbonate in an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
4-[[3-[(tert-Butyldimethylsilyl)oxy]-1-azetidinyl]methyl]phenylboronic Acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: The azetidine ring can be reduced under specific conditions.
Substitution: The tert-butyldimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group typically yields phenols, while reduction of the azetidine ring can produce amines.
Scientific Research Applications
4-[[3-[(tert-Butyldimethylsilyl)oxy]-1-azetidinyl]methyl]phenylboronic Acid has several scientific research applications:
Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: Its derivatives are explored for their therapeutic potential in treating various diseases.
Industry: It is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-[[3-[(tert-Butyldimethylsilyl)oxy]-1-azetidinyl]methyl]phenylboronic Acid involves its ability to form stable complexes with other molecules. The boronic acid group can interact with diols and other nucleophiles, facilitating various chemical transformations. The tert-butyldimethylsilyl group provides steric protection, enhancing the compound’s stability and reactivity under specific conditions .
Comparison with Similar Compounds
Similar Compounds
- 4-[(tert-Butyldimethylsilyloxy)methyl]aniline
- 3-[(tert-Butyldimethylsilyl)oxy]propanol
- (tert-Butyldimethylsilyloxy)acetaldehyde
Uniqueness
Compared to similar compounds, 4-[[3-[(tert-Butyldimethylsilyl)oxy]-1-azetidinyl]methyl]phenylboronic Acid stands out due to its unique combination of functional groups. This combination allows it to participate in a wider range of chemical reactions and makes it a valuable reagent in synthetic organic chemistry .
Biological Activity
4-[[3-[(tert-Butyldimethylsilyl)oxy]-1-azetidinyl]methyl]phenylboronic acid is a boronic acid derivative notable for its unique structural framework, which includes a tert-butyldimethylsilyl (TBDMS) group and an azetidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and organic synthesis.
Basic Information
- Molecular Formula : C₁₂H₂₁B O₃Si
- Molecular Weight : 252.19 g/mol
- Physical Form : White powder
- Melting Point : 86°C to 91°C
Structural Characteristics
The compound's structure is characterized by the presence of a boronic acid group, which is known for its ability to form reversible covalent bonds with diols. This property is pivotal in various biological interactions, particularly in targeting specific biomolecules.
The biological activity of this compound primarily arises from its boronic acid functional group. This group can engage in several biochemical interactions, including:
- Inhibition of Enzymatic Activity : Boronic acids are known to inhibit serine proteases and other enzymes by forming covalent bonds with the active site serine residue.
- Binding Affinity Studies : Interaction studies have demonstrated that this compound exhibits significant binding affinity toward various biological targets, including proteins involved in metabolic pathways.
Case Studies and Research Findings
- Anticancer Activity : Recent studies have indicated that boronic acid derivatives can exhibit anticancer properties by disrupting cell cycle progression and inducing apoptosis in cancer cells. For instance, a study demonstrated that similar compounds showed selective toxicity towards cancerous cells while sparing normal cells .
- Antimicrobial Properties : Research has also explored the antimicrobial potential of boronic acids. A related compound was shown to inhibit bacterial growth by interfering with cell wall synthesis, suggesting that this compound may possess similar properties .
- Enzyme Inhibition Studies : In vitro assays have indicated that this compound can effectively inhibit specific enzymes such as β-lactamases, which are responsible for antibiotic resistance in bacteria. The mechanism involves the formation of a stable complex between the boronic acid and the enzyme's active site .
Comparative Analysis
To further understand the biological activity of this compound, it is useful to compare it with other structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
3-(tert-butyldimethylsilyloxy)phenylboronic acid | Phenolic group and boron | Used in Suzuki coupling reactions; potential anticancer properties |
4-(hydroxymethyl)phenylboronic acid | Lacks silyl protection | More polar; used in biological assays; shown to inhibit certain enzymes |
2-(tert-butyldimethylsilyloxy)phenylboronic acid | Similar silyl group but different position | Exhibits different reactivity patterns; potential applications in drug design |
Properties
Molecular Formula |
C16H28BNO3Si |
---|---|
Molecular Weight |
321.3 g/mol |
IUPAC Name |
[4-[[3-[tert-butyl(dimethyl)silyl]oxyazetidin-1-yl]methyl]phenyl]boronic acid |
InChI |
InChI=1S/C16H28BNO3Si/c1-16(2,3)22(4,5)21-15-11-18(12-15)10-13-6-8-14(9-7-13)17(19)20/h6-9,15,19-20H,10-12H2,1-5H3 |
InChI Key |
TYYNPDWQSGWXHX-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)CN2CC(C2)O[Si](C)(C)C(C)(C)C)(O)O |
Origin of Product |
United States |
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